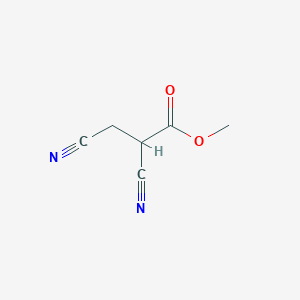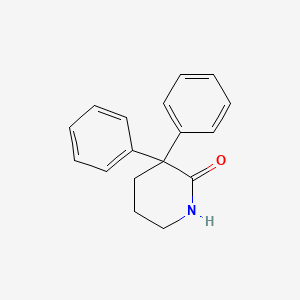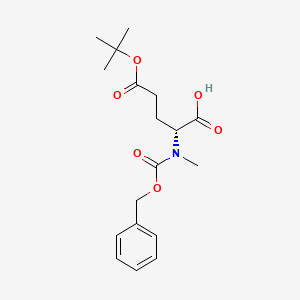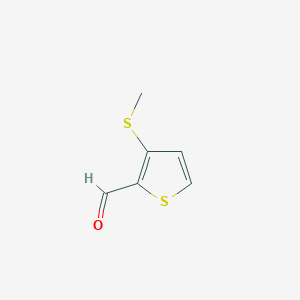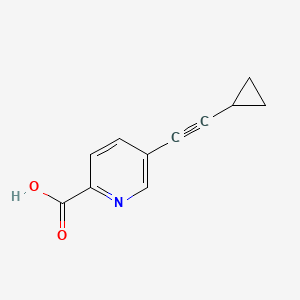
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropylethynyl group attached to the 5-position of the picolinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate.
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropylation reaction. This involves the reaction of picolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the cyclopropylated picolinic acid with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted derivatives of this compound.
Scientific Research Applications
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler analog without the cyclopropylethynyl group.
5-Nitropicolinic Acid: Contains a nitro group instead of the cyclopropylethynyl group.
2-Pyridinecarboxylic Acid: Another isomer of picolinic acid.
Uniqueness
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-6-5-9(7-12-10)4-3-8-1-2-8/h5-8H,1-2H2,(H,13,14) |
InChI Key |
OZWFVAVSKMWMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
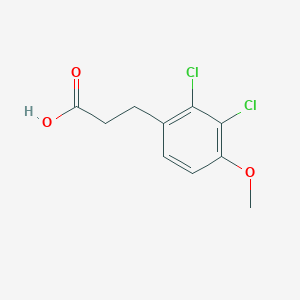
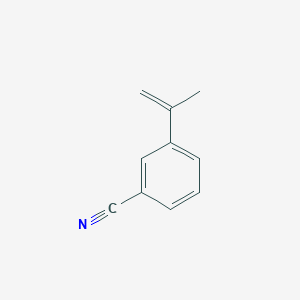
![(1E)-3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-1-methyltriaz-1-ene](/img/structure/B8584853.png)
![1-{[(5-Methyl-1,2-oxazol-3-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B8584869.png)
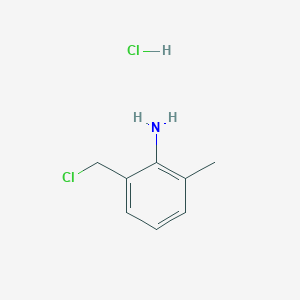
![4-{[(Methylsulfanyl)methyl]sulfanyl}-2-nitroaniline](/img/structure/B8584877.png)
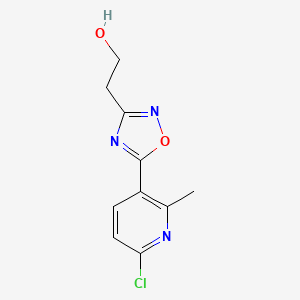
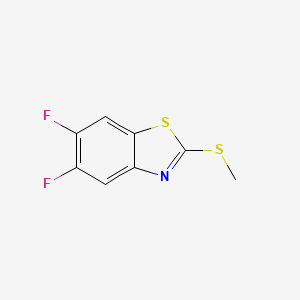
![[3-(1H-Benzoimidazol-2-yl)-propyl]-benzyl-amine](/img/structure/B8584887.png)
![6-(4-fluorophenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B8584893.png)
